N-(3-chloro-4-fluorophenyl)-N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide is a synthetic compound with potential applications in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 388.4 g/mol. This compound is characterized by its unique structure, which includes a thian group and a hydroxyethoxy moiety, contributing to its biological activity.
N-(3-chloro-4-fluorophenyl)-N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide belongs to the class of organic compounds known as amides. It is specifically categorized under substituted phenyl derivatives, which are often explored for their biological activities, including anti-cancer and anti-inflammatory properties.
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. Key steps may include:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the progress and confirm the structure of the synthesized compound.
The molecular structure of N-(3-chloro-4-fluorophenyl)-N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide can be represented using various structural formulas:
InChI=1S/C19H20ClFN2O3S/c20-15-5-3-13(4-6-15)10-21-17(23)18(24)22-12-19(25,14-7-9-27-11-14)16-2-1-8-26-16/h1-9,11,25H,10,12H2,(H,21,23)(H,22,24)
This representation captures the connectivity of atoms within the molecule.
Key data points include:
These parameters are crucial for understanding the compound's behavior in chemical reactions and biological systems.
N-(3-chloro-4-fluorophenyl)-N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide may undergo various chemical reactions:
These reactions are typically conducted under controlled laboratory conditions to optimize yields and minimize side products. Reaction mechanisms can be elucidated using spectroscopic methods.
The mechanism of action for N-(3-chloro-4-fluorophenyl)-N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide is not fully elucidated but may involve:
Further studies are required to define its pharmacodynamics and pharmacokinetics thoroughly.
The physical properties of N-(3-chloro-4-fluorophenyl)-N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide include:
Chemical properties include:
Relevant data regarding melting points, boiling points, and reactivity can be obtained from experimental studies.
N-(3-chloro-4-fluorophenyl)-N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide has potential applications in:
Research into this compound could lead to significant advancements in medicinal chemistry and pharmacology. Further investigation into its biological effects will clarify its potential therapeutic uses.
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5